PD 142893 Occupies a Distinct Middle Tier in ETₑ Receptor Antagonist Potency Hierarchy
In a direct comparative study of human endothelial and smooth muscle cells, PD 142893 exhibited an intermediate antagonist potency for the ETₑ receptor, ranking third among four tested compounds [1]. The observed rank order of potency was BQ-788 > SB 209670 > PD 142893 > Ro 47-0203 [1]. This ranking was consistent across multiple human cell lines, with measurements differing by less than two-fold between cell types, establishing PD 142893's relative pharmacological position [1].
| Evidence Dimension | ETₑ Receptor Antagonist Potency Rank Order |
|---|---|
| Target Compound Data | Potency Rank: 3rd |
| Comparator Or Baseline | BQ-788 (Rank 1st), SB 209670 (Rank 2nd), Ro 47-0203 (Rank 4th) |
| Quantified Difference | PD 142893 is less potent than BQ-788 and SB 209670, but more potent than Ro 47-0203. |
| Conditions | Human umbilical vein endothelial cells (100% ETₑ), human aortic smooth muscle cells (22% ETₑ), and human bronchial smooth muscle cells (55% ETₑ) using [125I]-endothelin-1 radioligand binding in the presence of BQ-123. |
Why This Matters
This rank order provides a precise reference point for selecting the appropriate antagonist potency when designing experiments to probe ETₑ receptor function, especially when comparing to more or less potent tools.
- [1] Flynn MA, Haleen SJ, Welch KM, Cheng XM, Reynolds EE. Endothelin B receptors on human endothelial and smooth-muscle cells show equivalent binding pharmacology. J Cardiovasc Pharmacol. 1998 Jul;32(1):106-16. PMID: 9669602. View Source
